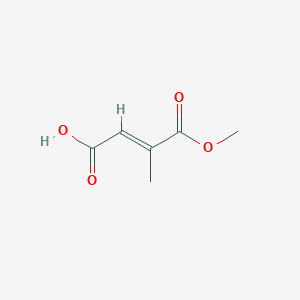

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid

描述

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is derived from 2-methylfumaric acid and methanol, forming a methyl ester. It is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid can be synthesized through the esterification of 2-methylfumaric acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of 2-methylfumaric acid 1-methyl ester involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

化学反应分析

Types of Reactions

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2-methylfumaric acid and methanol in the presence of water and an acid or base catalyst.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed

Hydrolysis: 2-Methylfumaric acid and methanol.

Reduction: 2-Methylfumaric alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress and inflammation-related conditions.

Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

作用机制

The mechanism of action of 2-methylfumaric acid 1-methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an antioxidant, reducing oxidative stress by scavenging free radicals. It can also modulate inflammatory pathways, potentially through the activation of nuclear factor erythroid 2-related factor (Nrf2) and other signaling molecules.

相似化合物的比较

Similar Compounds

Methyl fumarate: Similar structure but lacks the methyl group on the fumaric acid moiety.

Dimethyl fumarate: Contains two methyl ester groups and is known for its use in treating multiple sclerosis.

Ethyl fumarate: An ester of fumaric acid with ethanol instead of methanol.

Uniqueness

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid is unique due to the presence of the methyl group on the fumaric acid moiety, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct chemical and biological properties compared to other fumaric acid esters.

生物活性

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxy group and a methyl group attached to a butenoic acid backbone. This structural configuration is significant as it influences the compound's biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through various mechanisms:

- Cell Viability Assays : The compound has been tested against several cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (colon cancer). In vitro assays demonstrated that at a concentration of 100 µM, the compound reduced cell viability significantly compared to control groups.

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. The compound activates pathways involving caspases and cyclins, leading to programmed cell death in cancer cells.

- Comparative Studies : When compared to standard chemotherapeutics like cisplatin, this compound exhibited comparable efficacy with fewer side effects on non-cancerous cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- In Vitro Testing : The compound was evaluated against various strains of bacteria, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated moderate antibacterial activity.

- Resistance Mechanisms : Studies suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, although further investigation is needed to elucidate these mechanisms.

Case Study 1: Anticancer Efficacy in Animal Models

In a recent study involving mice with induced tumors, administration of this compound resulted in significant tumor regression compared to untreated controls. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment, highlighting its potential as an effective anticancer agent.

Case Study 2: Synergistic Effects with Antibiotics

A combination therapy approach using this compound with standard antibiotics showed enhanced efficacy against resistant bacterial strains. This synergistic effect was particularly notable in reducing the MIC values when combined with vancomycin against Staphylococcus aureus.

属性

IUPAC Name |

(E)-4-methoxy-3-methyl-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(3-5(7)8)6(9)10-2/h3H,1-2H3,(H,7,8)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMFJTUTJOZHHZ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032068 | |

| Record name | (2E)-4-Methoxy-3-methyl-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39529-95-8 | |

| Record name | (2E)-4-Methoxy-3-methyl-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。